molecular formula C12H12N2O3 B2786016 FEN1-IN-4 CAS No. 1995893-58-7

FEN1-IN-4

Cat. No.: B2786016
CAS No.: 1995893-58-7
M. Wt: 232.239
InChI Key: JAFLWTUYSKADJS-UHFFFAOYSA-N
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Description

FEN1-IN-4 is a small-molecule inhibitor specifically targeting human flap endonuclease-1 (FEN1). FEN1 is a crucial enzyme involved in DNA replication and repair, particularly in the maturation of Okazaki fragments and long-patch base excision repair. The inhibition of FEN1 by this compound has shown potential in cancer therapy, particularly in enhancing the sensitivity of cancer cells to radiation and chemotherapeutic agents .

Biochemical Analysis

Biochemical Properties

FEN1-IN-4 interacts with the hFEN1 enzyme, inhibiting its function . The IC50 value for hFEN1-336Δ is 30 nM, indicating a strong interaction between this compound and the enzyme . This interaction is crucial for the compound’s role in biochemical reactions, particularly those related to DNA metabolism .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit ATP-induced mitochondrial DNA (mtDNA) fragmentation and levels of cytosolic mtDNA in LPS-primed primary mouse bone marrow-derived macrophages . Furthermore, the inhibition of FEN1 by this compound leads to its increased association with chromatin in S-phase cells and recruitment of PARP1 enzyme .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the two magnesium ions in the FEN1 active site . This binding interaction results in the inhibition of the enzyme, leading to changes in DNA metabolism and gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a potent inhibitory effect on hFEN1, suggesting that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

Given its potent inhibitory effect on hFEN1, it is likely that the compound may exhibit dose-dependent effects .

Metabolic Pathways

This compound is involved in the metabolic pathway of DNA replication and repair, interacting with the hFEN1 enzyme

Transport and Distribution

Given its role in DNA metabolism, it is likely that the compound may interact with various transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound is likely to be in the nucleus, given its interaction with hFEN1, an enzyme involved in DNA metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions

FEN1-IN-4, also known as Compound 2, is synthesized through a series of chemical reactions involving specific reagents and conditions. The detailed synthetic route includes the use of various organic solvents and catalysts to achieve the desired chemical structure. The compound is typically synthesized in a laboratory setting under controlled conditions to ensure high purity and yield .

Industrial Production Methods

The production process likely involves scaling up the laboratory synthesis methods to industrial levels, ensuring consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

FEN1-IN-4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts, and other specific chemicals that facilitate the desired transformations. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific type of reaction and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

FEN1-IN-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

FEN1-IN-4 is unique in its specific inhibition of FEN1, distinguishing it from other similar compounds. Some similar compounds include:

These compounds share similar mechanisms of action but may differ in their specific chemical structures and efficacy in various applications.

Properties

IUPAC Name

1-(cyclopropylmethyl)-3-hydroxyquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-11-9-3-1-2-4-10(9)13(7-8-5-6-8)12(16)14(11)17/h1-4,8,17H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFLWTUYSKADJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C3=CC=CC=C3C(=O)N(C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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